Tetraamminepalladium(2+) dihydroxide
Overview
Description
Tetraamminepalladium(2+) dihydroxide, with the chemical formula [Pd(NH3)4(OH)2]2+, is a water-soluble coordination complex consisting of a palladium atom coordinated with four ammonia molecules and two hydroxide ions . This compound is known for its strong nucleophilic and basic properties, making it a versatile catalyst in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetraamminepalladium(2+) dihydroxide can be synthesized through the reaction of palladium(II) salts with ammonia in the presence of hydroxide ions. One common method involves dissolving palladium(II) chloride in water, followed by the addition of ammonia and sodium hydroxide. The reaction mixture is then stirred and heated to facilitate the formation of the this compound complex .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of anion exchange resins to convert palladium(II) chloride into the desired complex. This method ensures high purity and yield, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Tetraamminepalladium(2+) dihydroxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state palladium complexes.
Reduction: It can be reduced to form palladium metal or lower oxidation state complexes.
Substitution: The ammonia ligands can be substituted with other ligands, such as phosphines or halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are often used.
Substitution: Ligand exchange reactions typically occur in the presence of excess ligands and under mild heating.
Major Products Formed
Oxidation: Higher oxidation state palladium complexes.
Reduction: Palladium metal or lower oxidation state complexes.
Substitution: New palladium complexes with different ligands.
Scientific Research Applications
Tetraamminepalladium(2+) dihydroxide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which tetraamminepalladium(2+) dihydroxide exerts its effects involves the coordination of the palladium center with various substrates. This coordination facilitates the activation of the substrates, making them more reactive and enabling various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Similar Compounds
Tetraammineplatinum(II) hydroxide: Similar in structure but contains platinum instead of palladium.
Tetraamminepalladium(2+) diacetate: Contains acetate ligands instead of hydroxide.
Uniqueness
Tetraamminepalladium(2+) dihydroxide is unique due to its strong nucleophilic and basic properties, which make it a highly effective catalyst in various chemical reactions. Its water solubility and ability to form stable complexes with a wide range of ligands further enhance its versatility and applicability in different fields .
Properties
IUPAC Name |
azane;palladium(2+);dihydroxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4H3N.2H2O.Pd/h4*1H3;2*1H2;/q;;;;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVAVXVKRJTWNEE-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.N.N.[OH-].[OH-].[Pd+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H14N4O2Pd | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
15974-14-8 (Parent) | |
Record name | Palladium(2+), tetraammine-, hydroxide (1:2), (SP-4-1)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068413683 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60988032 | |
Record name | Palladium(2+) hydroxide--ammonia (1/2/4) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60988032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68413-68-3 | |
Record name | Palladium(2+), tetraammine-, hydroxide (1:2), (SP-4-1)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068413683 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Palladium(2+) hydroxide--ammonia (1/2/4) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60988032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetraamminepalladium(2+) dihydroxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.836 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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